4-Methoxy-2-nitrophenol
Overview
Description
4-Methoxy-2-nitrophenol is an organic compound with the molecular formula C7H7NO4. It is a derivative of phenol, where the hydroxyl group is substituted with a methoxy group at the para position and a nitro group at the ortho position. This compound is known for its distinctive yellow color and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
4-Methoxy-2-nitrophenol, also known as Phenol, 4-methoxy-2-nitro-, is a chemical compound with the formula C7H7NO4 It has been suggested that it can treat obesity, prevent weight gain, promote weight loss, promote slimming, or treat or prevent the development of diabetes .
Biochemical Pathways
It is known that the compound is involved in the treatment of obesity and diabetes , suggesting that it may interact with metabolic pathways related to these conditions.
Result of Action
It has been suggested that the compound can treat obesity, prevent weight gain, promote weight loss, promote slimming, or treat or prevent the development of diabetes . These effects suggest that the compound may have a significant impact on metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-2-nitrophenol can be synthesized through the nitration of 4-methoxyphenol. The process involves the following steps:
Nitration Reaction: 4-Methoxyphenol is slowly added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature of 45-50°C. The reaction is exothermic, and an ice bath is used to maintain the temperature.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated temperature control systems ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Substitution: The hydroxyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Oxidation: Potassium permanganate, acidic medium, elevated temperature.
Substitution: Halogens (chlorine, bromine), sulfuric acid, room temperature.
Major Products Formed
Reduction: 4-Methoxy-2-aminophenol.
Oxidation: 4-Methoxy-2-nitrobenzoic acid.
Substitution: 4-Methoxy-2-nitrohalophenol (e.g., 4-Methoxy-2-nitrochlorophenol).
Scientific Research Applications
4-Methoxy-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Methoxy-2-nitrophenol can be compared with other similar compounds, such as:
4-Nitrophenol: Similar structure but lacks the methoxy group. It is less reactive in electrophilic aromatic substitution reactions.
2-Nitrophenol: The nitro group is at the ortho position relative to the hydroxyl group, making it more acidic than this compound.
4-Methoxyphenol: Lacks the nitro group, making it less reactive in reduction and oxidation reactions.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical structure allows it to undergo a wide range of reactions, making it valuable for research and industrial purposes.
Properties
IUPAC Name |
4-methoxy-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUGOACXDPDUIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166133 | |
Record name | Phenol, 4-methoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1568-70-3 | |
Record name | Phenol, 4-methoxy-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-methoxy-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-2-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the formation of 4-Methoxy-2-nitrophenol?
A1: The research article details the formation of this compound as a product of the reaction between 4-Methoxyphenol and nitrous acid in an acidic aqueous solution []. This reaction also yields benzoquinone as another product. The study investigates factors influencing the reaction rate and product ratios, such as acidity, reactant concentrations, and the presence or absence of dissolved oxygen [].
Q2: What insights does the research provide into the mechanism of this compound formation?
A2: The researchers propose a mechanism involving the generation of nitric oxide and the 4-methoxyphenoxy radical as intermediates []. The 4-methoxyphenoxy radical can then react with either nitrogen dioxide to form this compound, or with water to contribute to the formation of benzoquinone []. This proposed mechanism, encompassing five inorganic and six organic reaction steps, was supported by numerical integrations, demonstrating its ability to explain the experimental observations [].
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